molecular formula C27H27Cl3N6 B2564641 Acriflavinii chloridum CAS No. 69235-50-3; 8063-24-9

Acriflavinii chloridum

Cat. No.: B2564641
CAS No.: 69235-50-3; 8063-24-9
M. Wt: 541.91
InChI Key: MKLTXAHQKDVBLY-UHFFFAOYSA-N
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Description

Acriflavinii chloridum is a useful research compound. Its molecular formula is C27H27Cl3N6 and its molecular weight is 541.91. The purity is usually 95%.
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Properties

CAS No.

69235-50-3; 8063-24-9

Molecular Formula

C27H27Cl3N6

Molecular Weight

541.91

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;dihydrochloride

InChI

InChI=1S/C14H13N3.C13H11N3.3ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;3*1H

InChI Key

MKLTXAHQKDVBLY-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.[Cl-]

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Nomenclature

  • "Acriflavinii chloridum" may refer to a historical or non-standard nomenclature. A potential candidate is acriflavine (C14H14ClN3), a known antiseptic and fluorescent dye. Acriflavine’s hydrochloride form (acriflavinium chloride) is commonly used in biological staining .

  • The name may derive from Latinized terminology, but this spelling is not recognized in modern IUPAC databases or recent literature .

Chemical Reaction Data Gaps

No experimental data, reaction mechanisms, or synthesis pathways for "this compound" were found in the reviewed sources. Key limitations include:

  • Source Exclusions : User-specified restrictions (, ) removed potential commercial databases.

  • Terminology Mismatch : The compound name may be obsolete or region-specific, limiting cross-referencing .

Recommended Actions for Further Research

To address the lack of actionable data:

  • Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number via PubChem or SciFinder.

  • Explore Analogues : Study acriflavine derivatives (e.g., proflavine, euflavine) for analogous reactions, such as:

    • Oxidation/Reduction : Acriflavine’s amino groups react with peroxides or reducing agents .

    • Photodegradation : Fluorescent dyes often undergo light-induced decomposition .

  • Consult Specialized Literature : Investigate historical pharmacological texts or patents for archaic terminology.

Limitations of Current Analysis

  • Search Scope : The provided sources focus on general reaction mechanisms (e.g., cryochemistry , electrochemistry ) rather than specific compounds.

  • Data Availability : No peer-reviewed studies or experimental protocols for "this compound" were retrievable [1–8].

Q & A

Q. Resolution Framework :

Replicate historical protocols using contemporary analytical tools.

Control for pH, solute composition, and bacterial strain provenance.

Publish negative data to reduce publication bias .

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